2,2-Dichloro-1-mesitylethanol

Catalog No.
S14569013
CAS No.
M.F
C11H14Cl2O
M. Wt
233.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dichloro-1-mesitylethanol

Product Name

2,2-Dichloro-1-mesitylethanol

IUPAC Name

2,2-dichloro-1-(2,4,6-trimethylphenyl)ethanol

Molecular Formula

C11H14Cl2O

Molecular Weight

233.13 g/mol

InChI

InChI=1S/C11H14Cl2O/c1-6-4-7(2)9(8(3)5-6)10(14)11(12)13/h4-5,10-11,14H,1-3H3

InChI Key

HDMSXNYUHUAFGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C(Cl)Cl)O)C

2,2-Dichloro-1-mesitylethanol is an organic compound characterized by its unique structure, which includes a dichloroethanol moiety and a mesityl group. Its molecular formula is C12H16Cl2O2C_{12}H_{16}Cl_2O_2 and it has a molecular weight of approximately 263.16 g/mol. The compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. Its IUPAC name reflects its chemical structure, which features two chlorine atoms attached to the second carbon of an ethanol chain and a mesityl group on the first carbon.

  • Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into alcohols or alkanes, typically employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions involving reagents like sodium hydroxide or ammonia.

These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization.

The synthesis of 2,2-Dichloro-1-mesitylethanol typically involves the chlorination of a suitable precursor compound. Common chlorinating agents include thionyl chloride and phosphorus pentachloride. The reaction conditions are carefully controlled to optimize yield and purity. In industrial settings, continuous flow reactors may be used to enhance efficiency and ensure consistent product quality through stringent control over reaction parameters.

Synthetic Routes

  • Chlorination: Chlorination of the appropriate precursor under controlled conditions.
  • Purification: Techniques such as distillation and crystallization are employed to purify the final product.

2,2-Dichloro-1-mesitylethanol finds applications across various fields:

  • Organic Chemistry: It serves as a reagent in organic synthesis and as an intermediate in producing other chemical compounds.
  • Biological Research: Investigated for potential interactions with biomolecules and pathways.
  • Pharmaceutical Industry: Explored for its therapeutic properties and as a precursor in synthesizing pharmaceutical compounds.
  • Industrial Manufacturing: Used in producing specialty chemicals and materials.

Studies examining the interactions of 2,2-Dichloro-1-mesitylethanol with biomolecules are essential for understanding its potential biological effects. These investigations may involve assessing binding affinities to enzymes or receptors, elucidating mechanisms of action, and evaluating impacts on metabolic pathways. Such studies contribute to a broader understanding of how this compound could be utilized in therapeutic contexts.

Several compounds share structural similarities with 2,2-Dichloro-1-mesitylethanol, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
2,2-DichloroethanolC2H4Cl2OC_2H_4Cl_2OSimple dichloroalcohol; used as a solvent and reagent
1-(5-Methyl-2-propoxyphenyl)ethanolC12H16OC_{12}H_{16}ORelated phenolic compound; potential applications in pharmaceuticals
2-Chloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethanolC13H16ClNC_{13}H_{16}ClNContains a tetrahydroquinoline moiety; studied for biological activity

Uniqueness

The uniqueness of 2,2-Dichloro-1-mesitylethanol lies in its specific combination of the dichloroethanol group with a mesityl substituent. This structural arrangement may confer distinct reactivity patterns and biological interactions compared to other similar compounds.

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

232.0421705 g/mol

Monoisotopic Mass

232.0421705 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types